REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+].Cl.[NH2:17][OH:18].ClN1C(=O)[CH2:23][CH2:22][C:21]1=[O:26].C(O)C#C.C(N(CC)CC)C>C(O)C.ClCCl.O>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:1]2[CH:23]=[C:22]([CH2:21][OH:26])[O:18][N:17]=2)=[CH:3][CH:4]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
chloro
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The obtained mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The obtained mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
Thereafter, the reaction solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
a sodium bicarbonate aqueous solution was then added to the residue
|
Type
|
EXTRACTION
|
Details
|
followed by extraction three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated saline, and it
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dimethylformamide (40 mL)
|
Type
|
STIRRING
|
Details
|
the mixture was then stirred under ice cooling
|
Type
|
STIRRING
|
Details
|
The obtained mixture was stirred for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
while raising the temperature of the reaction mixture to room temperature
|
Type
|
EXTRACTION
|
Details
|
was then extracted with ethyl acetate three times
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated saline, and it
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified with a fractionation purification apparatus (Biotage, ethyl acetate:hexane=2:98-2:3)
|
Type
|
STIRRING
|
Details
|
The obtained mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified with a fractionation purification apparatus (Biotage, ethyl acetate:hexane=1:3-3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=NOC(=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 39.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |